molecular formula C20H17NO3S B10880458 4-[(E)-(phenylimino)methyl]phenyl 4-methylbenzenesulfonate

4-[(E)-(phenylimino)methyl]phenyl 4-methylbenzenesulfonate

Cat. No.: B10880458
M. Wt: 351.4 g/mol
InChI Key: JCBNLXNQNKNEAZ-UHFFFAOYSA-N
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Description

4-[(E)-(phenylimino)methyl]phenyl 4-methylbenzenesulfonate is an organic compound characterized by its unique structure, which includes a phenylimino group and a methylbenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(phenylimino)methyl]phenyl 4-methylbenzenesulfonate typically involves the condensation of 4-aminobenzaldehyde with 4-methylbenzenesulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as pyridine or triethylamine to facilitate the formation of the imine bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for larger-scale reactions. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(phenylimino)methyl]phenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the imine group to an amine, using reagents such as sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Sodium borohydride and catalytic hydrogenation are frequently used for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(E)-(phenylimino)methyl]phenyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of imines and sulfonate esters.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 4-[(E)-(phenylimino)methyl]phenyl 4-methylbenzenesulfonate exerts its effects involves its ability to form stable imine bonds and participate in various chemical reactions. The phenylimino group can interact with nucleophiles, while the sulfonate group can undergo substitution reactions. These interactions are crucial for its applications in synthesis and as a biochemical probe.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-(carbamothioylhydrazono)methyl]phenyl 4-methylbenzenesulfonate: Similar structure but with a carbamothioylhydrazono group instead of a phenylimino group.

    4-[(E)-(2-hydroxyphenyl)imino]methylphenyl 4-methylbenzenesulfonate: Contains a hydroxyphenyl group, offering different reactivity and applications.

Uniqueness

4-[(E)-(phenylimino)methyl]phenyl 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance of reactivity and stability, making it a versatile compound in both research and industrial applications.

This detailed overview highlights the significance of this compound in various fields, emphasizing its preparation, reactivity, applications, and unique properties compared to similar compounds

Properties

Molecular Formula

C20H17NO3S

Molecular Weight

351.4 g/mol

IUPAC Name

[4-(phenyliminomethyl)phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C20H17NO3S/c1-16-7-13-20(14-8-16)25(22,23)24-19-11-9-17(10-12-19)15-21-18-5-3-2-4-6-18/h2-15H,1H3

InChI Key

JCBNLXNQNKNEAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NC3=CC=CC=C3

Origin of Product

United States

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